3-Benzoyl-2-chloropyridine

Organic Synthesis Process Chemistry Pyridine Functionalization

3-Benzoyl-2-chloropyridine (CAS 80099-81-6), also known as (2-chloropyridin-3-yl)(phenyl)methanone, is a heterocyclic building block with the molecular formula C12H8ClNO and a molecular weight of 217.65 g/mol. It is characterized by a pyridine ring substituted at the 2-position with a chlorine atom and at the 3-position with a benzoyl group.

Molecular Formula C12H8ClNO
Molecular Weight 217.65 g/mol
CAS No. 80099-81-6
Cat. No. B189377
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Benzoyl-2-chloropyridine
CAS80099-81-6
Molecular FormulaC12H8ClNO
Molecular Weight217.65 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)C2=C(N=CC=C2)Cl
InChIInChI=1S/C12H8ClNO/c13-12-10(7-4-8-14-12)11(15)9-5-2-1-3-6-9/h1-8H
InChIKeyKKJGMDXUAOTRBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: 3-Benzoyl-2-chloropyridine (CAS 80099-81-6) for Synthetic Chemistry


3-Benzoyl-2-chloropyridine (CAS 80099-81-6), also known as (2-chloropyridin-3-yl)(phenyl)methanone, is a heterocyclic building block with the molecular formula C12H8ClNO and a molecular weight of 217.65 g/mol . It is characterized by a pyridine ring substituted at the 2-position with a chlorine atom and at the 3-position with a benzoyl group. This specific substitution pattern makes it a versatile intermediate in organic synthesis, particularly for constructing more complex heterocyclic systems. The compound is commercially available from several research chemical suppliers, typically with a purity of 95% or higher .

The Critical Role of 3-Benzoyl-2-chloropyridine in Avoiding Synthesis Pitfalls


Substituting 3-Benzoyl-2-chloropyridine with a generic or closely related analog (e.g., 3-benzoylpyridine, 2-chloropyridine, or 3-acetyl-2-chloropyridine) is not possible without fundamentally altering the synthetic outcome and likely success of a target reaction sequence . The unique reactivity profile of 3-Benzoyl-2-chloropyridine is dictated by the *ortho*-relationship between the chlorine atom and the electron-withdrawing benzoyl carbonyl group. This arrangement is known to activate the C2 position for nucleophilic aromatic substitution, while the carbonyl group itself can participate in condensation and cyclization reactions. Crucially, the presence of both an activated chlorine and a ketone moiety on the same pyridine scaffold allows for regioselective, stepwise functionalization that cannot be replicated by analogs lacking either group . The choice of this specific intermediate is therefore a critical decision point in synthetic route design, impacting reaction yields, selectivity, and the number of synthetic steps required.

Quantitative Evidence for 3-Benzoyl-2-chloropyridine Differentiation


Synthetic Accessibility: Higher Yield Route Compared to Chlorination of 3-Benzoylpyridine

The synthesis of 3-benzoyl-2-chloropyridine via Friedel-Crafts acylation of 2-chloropyridine with benzoyl chloride is reported to proceed with a yield of approximately 91%. This route is demonstrably more efficient than the alternative method, which involves chlorinating pre-formed 3-benzoylpyridine, which yields the same product with a lower yield of about 80% . This significant difference in synthetic efficiency is a key factor for procurement, as it implies a more cost-effective and scalable route to the desired intermediate.

Organic Synthesis Process Chemistry Pyridine Functionalization

Unique Reactivity Profile: LDA-Mediated Ring-Opening Not Observed with Non-Chlorinated Analogs

In a study on the formation of aryl ketones from pyridines, treatment of 2-chloro-3-benzoylpyridine with lithium diisopropylamide (LDA) leads to a unique ring-opened addition product . This same final product could also be obtained directly from 2-chloropyridine and the Weinreb amide of benzoic acid. The study provides mechanistic insight into this unusual reactivity, which is a direct consequence of the specific substitution pattern. This property is not shared by non-chlorinated benzoylpyridines (e.g., 3-benzoylpyridine) and can be a crucial factor in designing synthetic sequences that require specific intermediates or where such a side reaction must be intentionally avoided.

Organic Synthesis Mechanistic Studies Reactivity Comparison

Differentiation in Downstream Application: Key Intermediate for Nevirapine Analogs vs. c-Met Inhibitors

The specific substitution pattern of 3-benzoyl-2-chloropyridine enables its use in the synthesis of an isoquinoline analogue of the reverse transcriptase inhibitor Nevirapine, a well-known anti-HIV drug . This contrasts with a close analog, 3-acetyl-2-chloropyridine (CAS 55676-21-6), which is a reagent used in the synthesis of Volitinib, a highly potent and selective c-Met inhibitor for cancer therapy . This divergence in application underscores that the benzoyl group versus the acetyl group on the same 2-chloropyridine scaffold directs the compound toward entirely different therapeutic target spaces. For a procurement scientist, this means that selecting the wrong ketone-substituted chloropyridine will lead to a dead end in a given drug discovery program.

Medicinal Chemistry Drug Discovery Heterocyclic Synthesis

Physical Property Profile for Purification and Handling: Distinct from Regioisomers

The physical state of 3-Benzoyl-2-chloropyridine is reported as a white crystalline solid with a melting point of 35-37°C and a boiling point of 356.8°C at 760 mmHg . These properties provide a distinct handling and purification profile compared to its liquid regioisomers. For instance, 2-Chloro-5-benzoylpyridine has a reported melting point of 36-37°C and a boiling point of 359.5°C . While the boiling points are similar, subtle differences in melting point and crystalline nature can be exploited for separation and purification. More importantly, the solid state of the 3-benzoyl isomer offers advantages in storage stability and ease of handling (weighing, transfer) compared to liquid analogs like 3-acetyl-2-chloropyridine [1].

Analytical Chemistry Process Chemistry Property Comparison

Primary Application Scenarios for Procuring 3-Benzoyl-2-chloropyridine


Synthesis of Fused Heterocyclic Systems via Ortho-Directed Metalation

This compound is the ideal starting material for the synthesis of complex, fused polyheterocycles. Its structure is specifically designed for chemoselective directed ortho-metalation (DoM) at the 4-position of the pyridine ring, taking advantage of the directing effect of the chlorine atom. The resulting organolithium intermediate can be trapped with various electrophiles, providing a convenient route to 2,3-disubstituted pyridines and subsequent annulation to fused ring systems . This application is a key differentiator from analogs like 3-benzoylpyridine, which lacks the halogen necessary for this specific DoM chemistry.

Medicinal Chemistry: Building Block for HIV Reverse Transcriptase Inhibitors

Procure this compound if your research program involves the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV. It serves as a direct precursor to isoquinoline analogues of the established drug Nevirapine . Using a different benzoylpyridine isomer or an acetyl analog will not lead to the desired isoquinoline scaffold, making this specific compound a non-negotiable requirement for this therapeutic area.

Stepwise Functionalization of the Pyridine Core

This building block is ideal for sequential derivatization strategies. The presence of two distinct functional handles—an activated chlorine for nucleophilic aromatic substitution (SNAr) and a ketone for condensation or reduction—allows for controlled, stepwise modification of the molecule . This dual functionality enables the efficient construction of molecular libraries and complex architectures, avoiding the lower yields and selectivity issues associated with less differentiated starting materials.

Synthesis of Benzodiazepine Analogs for CNS Research

The compound has been used as a precursor in the multi-step synthesis of 2,3-dihydro-5-pyridyl-1H-1,4-benzodiazepines, a class of compounds with well-established psychopharmacological activity [1]. The specific substitution pattern of the pyridine ring is essential for the successful formation and subsequent functionalization of the benzodiazepine core. Substituting with an isomer like 4-benzoyl-2-chloropyridine would alter the regiochemistry of the cyclization and produce a different, likely inactive, scaffold.

Technical Documentation Hub

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